Methyl 2-tritylsulfanylacetate
CAS No.: 83544-05-2
Cat. No.: VC14436462
Molecular Formula: C22H20O2S
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83544-05-2 |
---|---|
Molecular Formula | C22H20O2S |
Molecular Weight | 348.5 g/mol |
IUPAC Name | methyl 2-tritylsulfanylacetate |
Standard InChI | InChI=1S/C22H20O2S/c1-24-21(23)17-25-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
Standard InChI Key | MVUPACKEURZFOJ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Synthetic Utility and Reaction Pathways
While explicit synthetic protocols for methyl 2-tritylsulfanylacetate are scarce in peer-reviewed literature, its structure suggests plausible routes. A likely method involves the nucleophilic substitution of trityl chloride () with methyl thioglycolate () under basic conditions:
This reaction leverages the trityl group’s ability to act as a protecting group for thiols, a strategy employed in peptide synthesis and polymer chemistry .
The compound’s steric bulk directs regioselectivity in subsequent reactions. For example, in glycosylation reactions, trityl-protected thiols can serve as temporary masks for sulfhydryl groups, enabling precise functionalization of biomolecules . Recent work on glycolipid-based vaccine conjugates highlights the use of S-trityl intermediates to facilitate disulfide exchange reactions on gold nanoparticles (AuNPs), underscoring the compound’s potential in immunology .
Applications in Medicinal Chemistry and Materials Science
Role in Vaccine Development
Methyl 2-tritylsulfanylacetate’s derivatives have been explored as covalent binding agents for CD1d receptors, which present lipid antigens to natural killer T (NKT) cells. By incorporating S-trityl-terminated fatty acids into glycolipid adjuvants, researchers aim to enhance antigen presentation and immune response durability . For instance, disulfide-linked analogs of α-galactosylceramide (α-GalCer) rely on trityl-protected thiols to achieve controlled release on AuNPs, a strategy validated in preclinical vaccine models .
Protective Group in Organic Synthesis
The trityl group’s orthogonality to other protecting groups (e.g., tert-butyldimethylsilyl [TBS] or acetyl) enables its use in multi-step syntheses. In carbohydrate chemistry, trityl-protected thiols allow selective functionalization of sugar hydroxyl groups, as demonstrated in the synthesis of 6-amino-6-deoxy-α-galactosylphytosphingosine derivatives . This approach minimizes side reactions and improves yields in complex glycoconjugates.
Table 2: Comparison of trityl-protected thiols with related protecting groups
Protecting Group | Stability | Deprotection Conditions | Common Applications |
---|---|---|---|
Trityl | High | Mild acids (e.g., TFA) | Peptides, glycosides, AuNP conjugation |
Acetyl | Moderate | Basic conditions | Temporary hydroxyl protection |
TBS | High | Fluoride ions | Long-term hydroxyl protection |
Future Directions and Research Opportunities
Further studies should prioritize:
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Biological Profiling: Evaluating the compound’s cytotoxicity and immunomodulatory effects in vitro.
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Synthetic Optimization: Developing catalytic methods to reduce reliance on stoichiometric reagents.
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Material Science Applications: Exploring its use in self-assembled monolayers (SAMs) for biosensors.
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